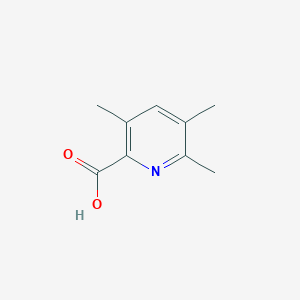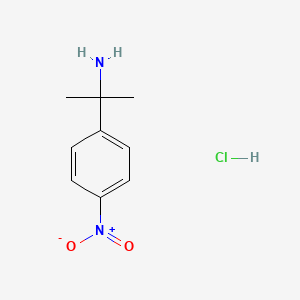
2-(4-Nitrophenyl)propan-2-amine hydrochloride
Vue d'ensemble
Description
“2-(4-Nitrophenyl)propan-2-amine hydrochloride” is a chemical compound with the CAS Number: 1087719-23-0 . It has a molecular weight of 216.67 and its IUPAC name is 2-(4-nitrophenyl)-2-propanamine hydrochloride . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H12N2O2.ClH/c1-9(2,10)7-3-5-8(6-4-7)11(12)13;/h3-6H,10H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its molecular formula is C9H13ClN2O2 .Applications De Recherche Scientifique
Quantum Chemical Interpretation of Reactivities
Research has delved into the quantum chemical calculations to understand the reactivities of aliphatic amines and α-amino acids, including derivatives of 4-nitrophenyl compounds. By employing the Quantitative Structure-Property Relationship (QSPR) method, studies have shown how the reactivity rates of amino compounds with 4-nitrophenyl derivatives are influenced by electronic and geometrical characteristics (Kochetova, Kalinina, & Kustova, 2009).
Catalysis and Reduction of Nitro Compounds
Graphene-based catalysts have been extensively studied for their role in the reduction of nitro compounds to amines, a crucial transformation in organic synthesis. The reduction process is significant for producing various amines, including those derived from 4-nitrophenyl compounds, which find applications in drug synthesis, biologically active molecules, and environmental remediation (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).
Synthesis of Pharmaceutical Intermediates
The compound has been used as a key intermediate in the synthesis of pharmaceuticals. For instance, N-(2-Hydroxyethyl)-N-[3-(4-nitrophenyl)propyl]amine, derived from 2-(4-Nitrophenyl)propan-2-amine hydrochloride, serves as a crucial intermediate in the synthesis of Nifekalant hydrochloride, an antiarrhythmic drug. This showcases the compound's utility in developing medications through multi-step organic syntheses (Sheng, 2007).
Development of Polymeric Materials
Novel hybrid polymers with backbones and side groups derived from 4-nitrophenyl compounds have been reported. These polymers exhibit unique electronic properties due to the strategic incorporation of 4-nitrophenyl derivatives, highlighting the role of such compounds in advancing materials science (Baldwin, Chafin, Deschamps, Hawkins, Wright, Witker, & Prokopuk, 2008).
Photochemistry and Photochromism
The study of N-phenyl-2-aminotropones, including derivatives with nitro substituents, has provided insights into prototropic tautomerism and solid-state photochromism. Such research is pivotal for understanding the photophysical behavior of nitrophenyl compounds, potentially leading to the development of new photoreactive materials (Ito, Amimoto, & Kawato, 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-(4-nitrophenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-9(2,10)7-3-5-8(6-4-7)11(12)13;/h3-6H,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZQZCYMSGZZFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


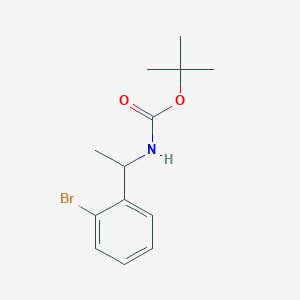
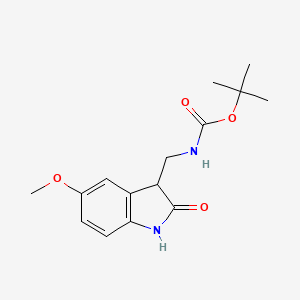
![Methyl 5-fluorobenzo[d]oxazole-2-carboxylate](/img/structure/B3211312.png)

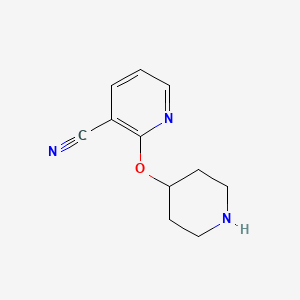

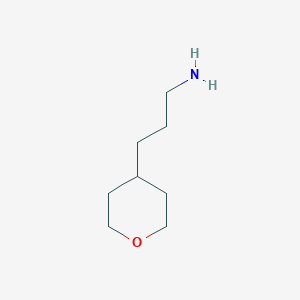
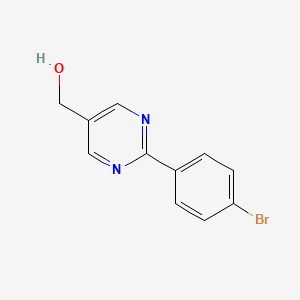
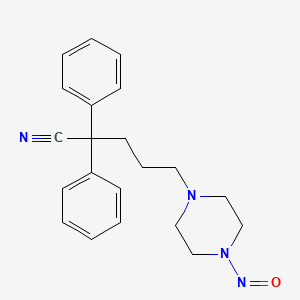
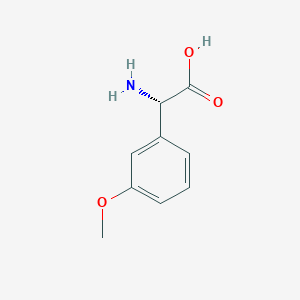
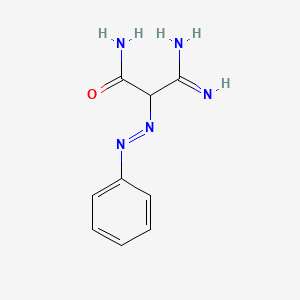
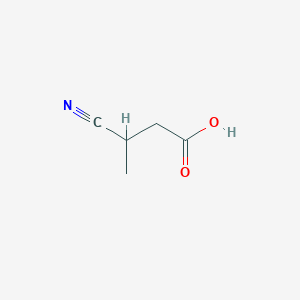
![1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B3211372.png)
